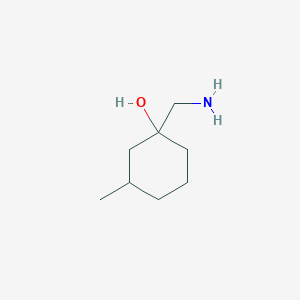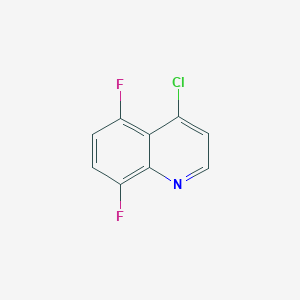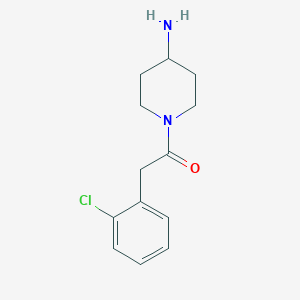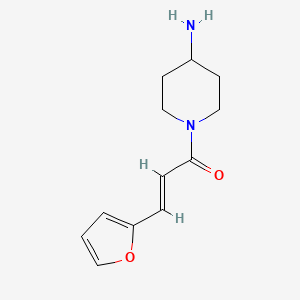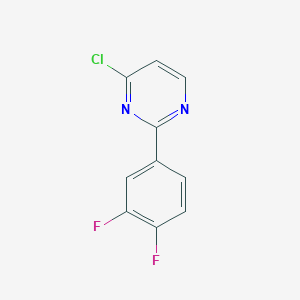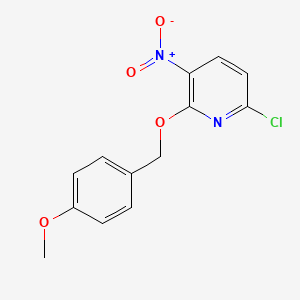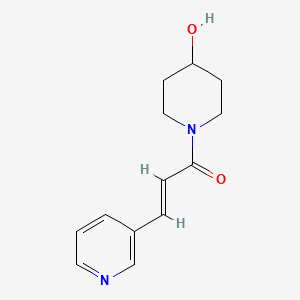![molecular formula C8H14N2O2S B1486619 3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione CAS No. 1157103-44-0](/img/structure/B1486619.png)
3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione
Overview
Description
3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione is a chemical compound with the CAS Number: 1157103-44-0 . It has a molecular weight of 202.28 and its IUPAC name is 3-[(2-aminoethyl)sulfanyl]-1-ethyl-2,5-pyrrolidinedione . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione is 1S/C8H14N2O2S/c1-2-10-7(11)5-6(8(10)12)13-4-3-9/h6H,2-5,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 202.28 .Scientific Research Applications
Synthesis and Antioxidant Activity
Research into derivatives of pyrrolidine diones, such as ethosuximide, has shown promising antioxidant activities and effects on blood coagulation systems. Aminomethylation techniques have been used to create N-aminomethyl derivatives, indicating potential applications in medicinal chemistry for managing oxidative stress and related conditions (Hakobyan et al., 2020).
Structural Analysis of Derivatives
Studies on sulfanyl substituted amino 1,4-naphthoquinone derivatives, which are structurally related to 3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione, showcase the potential of these compounds in the development of novel organic molecules. Spectroscopic techniques have played a crucial role in understanding their structure and potential applications, paving the way for further research in organic and medicinal chemistry (Yıldırım, 2017).
Antimicrobial and Quantum Chemical Investigation
The synthesis of new succinimide derivatives reveals significant antifungal activities against a range of test fungi. Density Functional Theory (DFT) calculations have been employed to explore the structure-activity relationships, indicating these derivatives' potential as novel fungicides. This research underscores the importance of computational methods in guiding the design of molecules with desired biological activities (Cvetković et al., 2019).
Catalytic Asymmetric Conjugate Addition and Sulfenylation
The application of diarylthiazolidin-2,4-diones in asymmetric catalysis for the synthesis of biologically important thiazolidin-2,4-diones demonstrates innovative uses of pyrrolidine dione derivatives. These compounds have shown promising anticancer activities, highlighting their potential in drug discovery and development (Jiao et al., 2016).
Synthesis from β-Cyanocarboxylic Acids
The development of new synthetic pathways to create 3-ethoxypyrrolidine-2,5-diones from β-cyanocarboxylic acids illustrates the versatility of pyrrolidine dione chemistry. These methodologies offer efficient routes to diverse derivatives, expanding the toolkit available for the synthesis of complex organic molecules (Zanatta et al., 2012).
properties
IUPAC Name |
3-(2-aminoethylsulfanyl)-1-ethylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S/c1-2-10-7(11)5-6(8(10)12)13-4-3-9/h6H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJUUGJXQKHGBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(C1=O)SCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




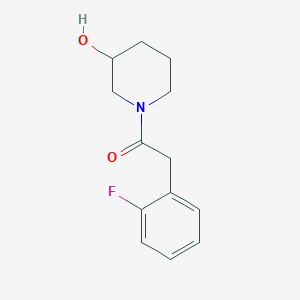
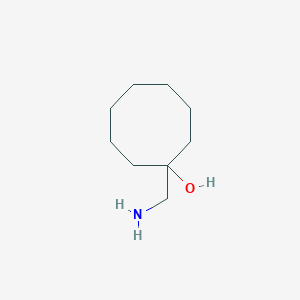

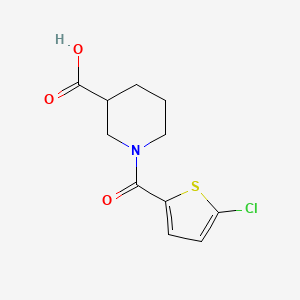
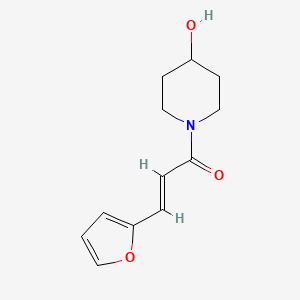
![[1-(Oxolane-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1486550.png)
